molecular formula C14H10N6 B13873628 8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13873628
M. Wt: 262.27 g/mol
InChI Key: CHHHXAFGRZUSCF-UHFFFAOYSA-N
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Description

8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that features a quinoline moiety fused with a triazolopyrazine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Formation of the Triazolopyrazine Ring: The triazolopyrazine ring can be synthesized by reacting hydrazine derivatives with appropriate diketones or by cyclization reactions involving nitriles and hydrazides.

    Coupling of Quinoline and Triazolopyrazine: The final step involves coupling the quinoline moiety with the triazolopyrazine ring. This can be achieved through nucleophilic substitution reactions or by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the quinoline or triazolopyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Triazolopyrazine Derivatives: Compounds like triazolopyrazine-based kinase inhibitors, which are studied for their anticancer activities.

Uniqueness

8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its fused ring system, which combines the properties of both quinoline and triazolopyrazine. This unique structure allows it to exhibit a broad range of biological activities and makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C14H10N6

Molecular Weight

262.27 g/mol

IUPAC Name

8-quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C14H10N6/c15-14-18-13-12(17-7-8-20(13)19-14)10-3-1-5-11-9(10)4-2-6-16-11/h1-8H,(H2,15,19)

InChI Key

CHHHXAFGRZUSCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NC=CN4C3=NC(=N4)N

Origin of Product

United States

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